molecular formula C17H15ClN2O5S B2733724 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1105233-29-1

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2733724
CAS No.: 1105233-29-1
M. Wt: 394.83
InChI Key: FKATZBOMLPLINL-UHFFFAOYSA-N
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Description

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H15ClN2O5S and its molecular weight is 394.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole derivatives have been synthesized and evaluated for their pharmacological potential. One study focused on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, revealing significant antibacterial activity and moderate inhibition of α-chymotrypsin enzyme (Siddiqui et al., 2014).

Docking Studies and Crystal Structure

  • Molecular docking studies have been conducted to understand the orientation and interaction of this compound derivatives within the active site of enzymes like cyclooxygenase-2, leading to insights for their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Chemiluminescence Applications

  • Some derivatives of this chemical have been studied for their base-induced chemiluminescence. This includes research on sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their potential for generating light under specific conditions (Watanabe et al., 2010).

Antibacterial and Antiviral Activities

  • Several studies have indicated the potential antibacterial and antiviral activities of this compound derivatives. These include the synthesis of thiadiazole sulfonamides and their evaluation against various bacterial strains and viruses like the tobacco mosaic virus (Chen et al., 2010).

Antihypertensive and Antimicrobial Activities

  • Derivatives of this compound have also been synthesized and shown to possess antihypertensive activity in animal models, as well as broad-spectrum antibacterial activities (Santilli & Morris, 1979).

Agricultural Applications

  • In the agricultural sector, some derivatives have been explored for their efficacy in inhibiting plant diseases like tobacco bacterial wilt, demonstrating potential as bactericides for plants (Xu et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone, indicates that it is very toxic to aquatic life with long-lasting effects . It’s important to avoid release to the environment and to dispose of the compound properly .

Future Directions

Oxadiazole derivatives, including the compound , have a broad range of chemical and biological properties, making them valuable building blocks in organic synthesis . They are of interest to researchers in the fields of medicinal and pharmaceutical chemistry , suggesting potential future directions for research and development in these areas.

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfonylmethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5S/c1-23-14-8-3-11(9-15(14)24-2)17-19-16(25-20-17)10-26(21,22)13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKATZBOMLPLINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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